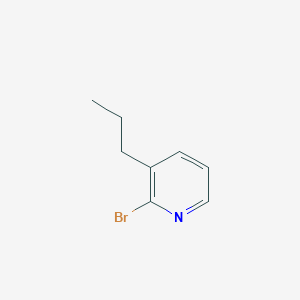

2-Bromo-3-propylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrN |

|---|---|

Molecular Weight |

200.08 g/mol |

IUPAC Name |

2-bromo-3-propylpyridine |

InChI |

InChI=1S/C8H10BrN/c1-2-4-7-5-3-6-10-8(7)9/h3,5-6H,2,4H2,1H3 |

InChI Key |

JFGIKFZBJODODS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CC=C1)Br |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 3 Propylpyridine

Cross-Coupling Reactions of the C-2 Bromine Atom

The bromine atom at the C-2 position of 2-Bromo-3-propylpyridine is the primary center for forming new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom facilitates the oxidative addition step, which is crucial for many catalytic cycles involving palladium, nickel, and other transition metals.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures from aryl halides. For this compound, the C-2 bromine atom serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent, such as a boronic acid or ester. nih.gov For this compound, a Suzuki-Miyaura reaction would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst and a base. The general mechanism begins with the oxidative addition of the C-Br bond to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the 2-aryl-3-propylpyridine product and regenerate the Pd(0) catalyst. nih.gov While specific studies on this compound are not prevalent, the Suzuki-Miyaura coupling is a highly general method for 2-bromopyridines. acs.orgrsc.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. chemrxiv.orggoogle.com This reaction involves the oxidative addition of this compound to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. chemrxiv.orgmdpi.com This reaction offers a route to introduce vinyl groups at the C-2 position of the pyridine ring.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. mdpi.comrsc.org The catalytic cycle is believed to involve both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate. This reaction allows for the synthesis of 2-alkynyl-3-propylpyridines. Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have shown high efficiency, suggesting that this compound would also be a suitable substrate for this transformation. researchgate.netthieme-connect.deresearchgate.net

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between an aryl halide and an amine. researchgate.net The reaction is catalyzed by palladium complexes with specialized phosphine ligands. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to give the aminated product. researchgate.netnih.gov This reaction provides a direct route to 2-amino-3-propylpyridine derivatives from this compound. nih.govsemanticscholar.org

Table 1: Overview of Palladium-Catalyzed Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C (sp2-sp2) | Pd(0) complex, Base |

| Heck | Alkene | C-C (sp2-sp2) | Pd(0) complex, Base |

| Sonogashira | Terminal Alkyne | C-C (sp2-sp) | Pd(0) complex, Cu(I) co-catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd(0) complex, Ligand, Base |

Nickel-Catalyzed Coupling Mechanisms

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. They are particularly effective in coupling reactions involving challenging substrates. For 2-halopyridines, nickel catalysis can promote both traditional cross-couplings and unique transformations like reductive and cross-electrophile couplings.

The general mechanism for nickel-catalyzed cross-coupling is similar to that of palladium, involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. However, nickel's distinct electronic properties can lead to different reactivity and selectivity.

Cross-Electrophile Coupling: A significant advancement in nickel catalysis is the development of cross-electrophile coupling, which joins two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent (e.g., manganese or zinc). researchgate.netnih.gov For this compound, this would allow for its coupling with an alkyl bromide to form 2-alkyl-3-propylpyridine. This approach avoids the need to pre-form sensitive organometallic reagents. nih.gov The mechanism is thought to involve the reduction of a Ni(II) precursor to a Ni(0) species, which then undergoes oxidative addition with one of the electrophiles. The resulting organonickel complex can then react with the second electrophile in a process that may involve radical intermediates. nih.gov

Reductive Homocoupling: In the presence of a reducing agent, nickel catalysts can also promote the homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines. acs.orgacs.org A challenge in these reactions is that the bipyridine product can act as a ligand and inhibit the catalyst. acs.org However, ligand-free systems have been developed where the in-situ formed nickel-bipyridine complex itself acts as the catalyst, or where the product precipitates out of the reaction mixture, driving the reaction to completion. acs.org

Table 2: Nickel-Catalyzed Reactions for 2-Halopyridines

| Reaction Type | Coupling Partners | Product Type | Key Features |

|---|---|---|---|

| Cross-Electrophile Coupling | 2-Halopyridine + Alkyl Halide | 2-Alkylpyridine | Avoids organometallic reagents; uses a reducing agent. nih.gov |

| Reductive Homocoupling | 2-Halopyridine + 2-Halopyridine | Symmetrical 2,2'-Bipyridine | Uses a reducing agent; can be ligand-free. acs.orgacs.org |

Ruthenium-Mediated Bond Formations

Ruthenium catalysts are less commonly used for the direct cross-coupling of aryl halides compared to palladium and nickel. Instead, ruthenium is renowned for its ability to mediate C-H activation reactions. mdpi.com In the context of pyridine-containing molecules, ruthenium catalysts can direct the functionalization of C-H bonds, often guided by a coordinating group on the substrate.

For a molecule like this compound, while direct coupling at the C-Br bond is not the typical application for ruthenium, the pyridine nitrogen itself can act as a directing group to activate other C-H bonds on the molecule or a reaction partner. For instance, in the arylation of 2-phenylpyridine, the pyridine nitrogen directs the ruthenium catalyst to activate a C-H bond on the phenyl ring. chemrxiv.orgmdpi.com

The general mechanism for ruthenium-catalyzed C-H activation often involves the formation of a cyclometalated intermediate. semanticscholar.org The directing group (e.g., the pyridine nitrogen) coordinates to the ruthenium center, bringing it into proximity with a C-H bond. This facilitates the cleavage of the C-H bond and the formation of a stable ruthenacycle. This intermediate can then react with a coupling partner, such as an aryl halide or an alkene, leading to the formation of a new C-C bond. mdpi.comsemanticscholar.org While this reactivity is powerful, it falls outside the scope of direct transformations at the C-2 bromine atom.

Reactivity at the Propyl Side Chain

The propyl group at the C-3 position provides a secondary site for chemical modification. These reactions can range from simple functional group interconversions to more complex transformations that introduce stereochemistry.

Functional Group Transformations within the Alkyl Substituent

The aliphatic nature of the propyl side chain allows for a variety of functional group transformations common in alkane chemistry, although the proximity of the pyridine ring can influence reactivity.

Halogenation: Free-radical halogenation can introduce halogen atoms onto the propyl chain. For instance, processes for the side-chain fluorination and chlorofluorination of 3-methylpyridine have been developed, reacting the substrate with hydrogen fluoride and chlorine. google.com This indicates that similar transformations could be applied to the propyl group of this compound to install fluorine or chlorine atoms, likely with some degree of regioselectivity depending on the stability of the radical intermediates.

Oxidation: The propyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the reaction conditions and the oxidant used, it is conceivable to oxidize the side chain to alcohols, ketones, or carboxylic acids. For example, oxidation at the benzylic-like position (the carbon atom attached to the pyridine ring) could potentially yield 1-(2-bromo-pyridin-3-yl)propan-1-ol, 1-(2-bromo-pyridin-3-yl)propan-1-one, or ultimately, 2-bromonicotinic acid after cleavage of the rest of the chain.

Stereocontrol in Side-Chain Derivatization

Introducing a chiral center into the propyl side chain is a key challenge in asymmetric synthesis. This could be achieved by modifying the existing chain or by constructing it in a stereocontrolled manner.

If a functional group, such as a ketone, is introduced into the propyl chain (e.g., forming 1-(2-bromo-pyridin-3-yl)propan-1-one), it can then be a handle for asymmetric transformations. For example, asymmetric reduction of the ketone would lead to the formation of a chiral alcohol. Similarly, other reactions that create a new stereocenter on the propyl chain could be performed using chiral catalysts or reagents to control the stereochemical outcome.

While general methods for the asymmetric synthesis of 3-substituted piperidines from pyridine derivatives exist, which involve creating a chiral center at the C-3 position, the direct enantioselective functionalization of a pre-existing alkyl chain at this position is more complex. nih.gov Such transformations would likely rely on substrate-controlled diastereoselective reactions or catalyst-controlled enantioselective reactions targeting a specific position on the propyl group.

Nucleophilic Substitution and Elimination Pathways

This compound is expected to undergo nucleophilic aromatic substitution (SNAr) at the C2 position, a reaction pathway common for 2-halopyridines. The electron-withdrawing nitrogen atom in the pyridine ring activates the positions ortho and para to it for nucleophilic attack. This activation facilitates the displacement of the bromide, a good leaving group, by a variety of nucleophiles.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. For pyridines, the negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate and favors the reaction at the 2- and 4-positions.

Table 3.3.1.1: Representative Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol at 25°C

| 2-Substituent | Overall Third-Order Rate Constant (M⁻²s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |

| 2-Fluoro | 1.1 x 10⁻² | 1.0 | 12.1 | -24.8 |

| 2-Chloro | 1.0 x 10⁻² | 0.91 | 11.2 | -28.5 |

| 2-Bromo | 1.2 x 10⁻² | 1.1 | 10.9 | -29.5 |

| 2-Iodo | 1.3 x 10⁻² | 1.2 | 11.5 | -27.2 |

| 2-Cyano | 5.5 x 10⁻¹ | 50 | 9.5 | -24.9 |

Data adapted from a study on N-methylpyridinium ions, which serve as activated models for 2-halopyridines. The propyl group at the 3-position in this compound is expected to have a minor electronic effect on the reaction rate compared to these substituents. nih.gov

In the presence of very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), this compound can undergo dehydrohalogenation, an elimination reaction that leads to the formation of a highly reactive intermediate known as a pyridyne. Specifically, the abstraction of the proton at the C4 position by the strong base, followed by the elimination of the bromide ion from the C2 position, would generate 2,3-pyridyne.

The mechanism of this elimination can be either a stepwise (E1cB) or a concerted (E2) process. In a concerted E2 mechanism, the abstraction of the proton and the departure of the leaving group occur in a single step through a high-energy transition state. sci-hub.se This pathway is often favored for dehydrohalogenation reactions of alkyl halides and can be inferred for heteroaromatic systems under strong basic conditions. libretexts.org The E2 mechanism requires an anti-periplanar arrangement of the proton being abstracted and the leaving group, which is readily achievable in the planar pyridine ring.

The resulting pyridyne is a highly strained and reactive species due to the presence of a formal triple bond within the aromatic ring. It will rapidly react with any available nucleophiles or dienes in the reaction mixture. For instance, if the reaction is carried out in the presence of a nucleophile like the amide ion (from NaNH₂), the pyridyne intermediate will be attacked to yield a mixture of aminopyridine products.

Table 3.3.2.1: Expected Products from the Dehydrohalogenation of this compound via a 2,3-Pyridyne Intermediate

| Reactant | Base | Intermediate | Potential Products |

| This compound | NaNH₂ | 2,3-Pyridyne | 2-Amino-3-propylpyridine, 3-Amino-4-propylpyridine |

| This compound | LDA | 2,3-Pyridyne | Trapped adducts with dienes (e.g., furan) |

The regioselectivity of the nucleophilic addition to the unsymmetrical 2,3-pyridyne intermediate will depend on the electronic and steric effects of the propyl group.

Advanced Mechanistic Elucidation Studies

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org In the context of this compound, a primary deuterium KIE (kH/kD > 1) would be expected for the dehydrohalogenation reaction if the C-H bond at the 4-position is broken in the rate-determining step, which is characteristic of an E2 mechanism. princeton.edu

While specific KIE studies on this compound are not documented, research on related systems provides a basis for what would be anticipated. For elimination reactions of alkyl halides, a substantial primary KIE is often observed, confirming the C-H bond cleavage in the transition state. nih.gov For SNAr reactions, a secondary KIE might be observed if the hybridization of the carbon atoms changes during the rate-determining step, but a primary KIE is not expected as no C-H bonds are broken in this step.

Deuterium labeling studies can also provide mechanistic insights. For instance, performing the dehydrohalogenation reaction in the presence of a deuterated solvent or with a deuterated substrate could help to trace the pathway of the reaction and confirm the involvement of a pyridyne intermediate through the position of deuterium incorporation in the products.

Table 3.4.1.1: Expected Kinetic Isotope Effects for Proposed Mechanisms of this compound Reactions

| Reaction Pathway | Rate-Determining Step | Expected Primary KIE (kH/kD) at C4-H | Mechanistic Implication |

| SNAr | Nucleophilic attack at C2 | ~1 | C-H bond is not broken in the RDS. |

| E2 Dehydrohalogenation | Concerted proton abstraction and bromide elimination | > 1 (significant) | C-H bond is broken in the RDS. |

| E1cB Dehydrohalogenation | Formation of a carbanion at C4 | ~1 | C-H bond is broken before the RDS. |

These are expected values based on general principles of kinetic isotope effects. wikipedia.orglibretexts.org

The direct observation or trapping of reactive intermediates provides strong evidence for a proposed reaction mechanism. In the reactions of this compound, two key intermediates are postulated: the Meisenheimer complex in SNAr reactions and the pyridyne in dehydrohalogenation reactions.

Meisenheimer complexes are generally transient and difficult to isolate. However, in some cases, particularly with highly electron-deficient aromatic systems, these intermediates can be sufficiently stable to be characterized by spectroscopic methods such as NMR. acs.org For this compound, the Meisenheimer-like adduct formed upon nucleophilic attack would be an anionic species with the negative charge delocalized over the pyridine ring and the nitrogen atom.

Pyridynes are extremely reactive and cannot be isolated under normal conditions. Their existence is typically inferred through trapping experiments. For example, generating the 2,3-pyridyne from this compound in the presence of a diene like furan would be expected to yield a Diels-Alder adduct, which can be isolated and characterized, thus confirming the presence of the pyridyne intermediate. Computational studies can also provide valuable information on the structure and stability of these transient species.

Table 3.4.2.1: Methods for the Detection and Characterization of Reactive Intermediates in the Reactions of this compound

| Intermediate | Reaction Pathway | Method of Detection/Characterization | Expected Outcome |

| Meisenheimer Complex | SNAr | Low-temperature NMR spectroscopy | Observation of characteristic upfield shifts for the ring protons and a change in hybridization at C2. |

| 2,3-Pyridyne | Dehydrohalogenation | Trapping with a diene (e.g., furan) | Isolation and characterization of the corresponding Diels-Alder cycloadduct. |

| 2,3-Pyridyne | Dehydrohalogenation | Computational Chemistry | Calculation of the structure, stability, and reaction pathways of the pyridyne intermediate. |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3 Propylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-3-propylpyridine is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the propyl group. The pyridine ring protons, due to the electron-withdrawing nature of the nitrogen atom and the bromine substituent, will appear in the downfield region (typically δ 7.0-8.5 ppm). The propyl group protons will be found in the upfield region (typically δ 0.9-2.8 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule. The pyridine ring carbons are expected to resonate at lower field (δ 120-160 ppm) compared to the aliphatic carbons of the propyl group (δ 10-40 ppm). The carbon atom attached to the bromine (C2) is anticipated to be significantly deshielded.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For the propyl group, correlations would be observed between the methyl (CH₃) and methylene (CH₂) protons, and between the two methylene groups. On the pyridine ring, correlations between H4, H5, and H6 would confirm their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic protons of the propyl group and the C2, C3, and C4 carbons of the pyridine ring, confirming the position of the propyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOE correlations would be expected between the benzylic protons of the propyl group and the H4 proton of the pyridine ring, offering insights into the preferred conformation of the propyl group relative to the ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | 7.6 - 7.8 | dd | J(H4,H5) ≈ 7.5, J(H4,H6) ≈ 2.0 |

| H-5 | 7.1 - 7.3 | dd | J(H5,H4) ≈ 7.5, J(H5,H6) ≈ 4.8 |

| H-6 | 8.2 - 8.4 | dd | J(H6,H5) ≈ 4.8, J(H6,H4) ≈ 2.0 |

| -CH₂- (α) | 2.6 - 2.8 | t | J ≈ 7.6 |

| -CH₂- (β) | 1.6 - 1.8 | sextet | J ≈ 7.5 |

| -CH₃ (γ) | 0.9 - 1.1 | t | J ≈ 7.4 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 142 - 144 |

| C-3 | 138 - 140 |

| C-4 | 139 - 141 |

| C-5 | 122 - 124 |

| C-6 | 150 - 152 |

| -CH₂- (α) | 32 - 35 |

| -CH₂- (β) | 22 - 25 |

The rotation of the propyl group around the C3-Cα bond may be restricted, leading to different stable conformations (rotamers). Dynamic NMR studies, performed at variable temperatures, could provide valuable information on the energy barriers between these conformers. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for protons in different rotamers. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. The analysis of these changes allows for the calculation of the activation energy for the rotational process, providing a deeper understanding of the molecule's conformational dynamics.

Vibrational Spectroscopy for Molecular Fingerprinting

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the alkyl substituent.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The propyl group will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C and C=N stretching: The pyridine ring will have a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3050 - 3100 | Aromatic C-H Stretch |

| 2870 - 2960 | Aliphatic C-H Stretch |

| 1570 - 1590 | C=C/C=N Ring Stretch |

| 1450 - 1480 | C=C/C=N Ring Stretch |

| 1420 - 1440 | CH₂ Scissoring |

| 1000 - 1050 | Ring Breathing Mode |

Raman spectroscopy provides complementary information to FT-IR. The selection rules for Raman are different, often making non-polar bonds more visible. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br stretch. The aromatic ring breathing modes, which are often strong in Raman spectra, would provide further confirmation of the pyridine structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₀BrN), the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the propyl group: Cleavage of the C3-Cα bond would result in a fragment corresponding to the 2-bromopyridine (B144113) cation.

Loss of a bromine atom: This would lead to a propylpyridine cation.

Benzylic cleavage: Loss of an ethyl radical from the propyl group would generate a stable benzylic-type cation.

McLafferty rearrangement: If the geometry allows, a hydrogen atom from the γ-carbon of the propyl chain could be transferred to the pyridine nitrogen, followed by the elimination of a neutral propene molecule.

The analysis of these fragment ions in the mass spectrum would provide strong evidence for the structure of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-3-methylpyridine |

| 3-propylpyridine |

| 2-bromopyridine |

| propylpyridine |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

No specific High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for this compound has been found in a review of available scientific literature. This technique is crucial for the precise determination of the molecular formula of a compound by providing a high-accuracy mass measurement of its molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Similarly, specific Gas Chromatography-Mass Spectrometry (GC-MS) data for the analysis of this compound is not available in published research. GC-MS is a standard method for separating volatile compounds and identifying them based on their mass-to-charge ratio, which is instrumental in assessing the purity of a sample.

X-ray Diffraction Crystallography for Solid-State Structure

A comprehensive search of crystallographic databases and scientific journals did not yield any studies on the solid-state structure of this compound determined by X-ray diffraction. This powerful technique provides definitive information about the three-dimensional arrangement of atoms within a crystal.

Single Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

There are no published single-crystal X-ray diffraction studies for this compound. Such an analysis would provide precise measurements of bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. For related compounds, this method has been used to understand the effects of substituents on the pyridine ring's geometry.

Elucidation of Supramolecular Assemblies and Crystal Packing

Without single-crystal X-ray diffraction data, the supramolecular assemblies and crystal packing of this compound remain unelucidated. This area of study investigates the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern how molecules are arranged in a crystal lattice, influencing the material's physical properties.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Propylpyridine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

The theoretical examination of a chemical reaction involving 2-Bromo-3-propylpyridine begins with the identification of the transition state (TS), which represents the highest energy point along the reaction pathway. Locating this critical geometry is a fundamental step in understanding the kinetics of a reaction, as the energy of the transition state dictates the activation energy. Computational methods, such as those based on density functional theory (DFT), are employed to perform a transition state search. This process involves sophisticated algorithms that optimize the molecular geometry to find a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.

Once the transition state geometry is successfully located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation maps the minimum energy path connecting the reactants and products through the identified transition state. This analysis provides a detailed visualization of the geometric changes that occur during the transformation, such as bond breaking and bond formation. For a hypothetical reaction of this compound, such as a nucleophilic aromatic substitution, the IRC would illustrate the approach of the nucleophile, the distortion of the pyridine (B92270) ring, the breaking of the carbon-bromine bond, and the formation of the new carbon-nucleophile bond.

The data generated from these calculations are crucial for constructing a reaction energy profile. This profile plots the energy of the system as a function of the reaction coordinate, clearly showing the relative energies of the reactants, transition state, and products.

Illustrative Data from a Hypothetical Transition State and IRC Analysis:

| Parameter | Reactant Complex | Transition State | Product Complex |

| Relative Energy (kcal/mol) | 0.0 | +25.0 | -10.0 |

| Key Bond Distance (Å) | C-Br: 1.90 | C-Br: 2.20, C-Nu: 2.10 | C-Nu: 1.85 |

| Imaginary Frequency (cm⁻¹) | None | -350 | None |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry is a powerful tool for predicting the outcomes and selectivity of chemical reactions involving this compound. Given the substitution pattern of this molecule, questions of regioselectivity and chemoselectivity are paramount in planning synthetic routes.

Regioselectivity: In reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling, the position of the incoming group is a critical factor. Computational models can predict the most likely site of reaction by analyzing the electronic properties of the this compound molecule. Methods like calculating the distribution of electrostatic potential or the energies of sigma complexes for electrophilic attack at different positions on the pyridine ring can provide a quantitative basis for predicting regioselectivity. For instance, in a Suzuki cross-coupling reaction, where the bromine atom is replaced, theoretical studies on similar 2-bromopyridine (B144113) systems help in understanding the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. nih.gov

Chemoselectivity: this compound possesses multiple reactive sites. The bromine atom at the 2-position is a handle for cross-coupling reactions. The pyridine ring itself can be subject to nucleophilic or electrophilic attack, and the propyl group offers sites for radical substitution. Computational models can help predict which of these reactions is most likely to occur under a given set of conditions by comparing the activation energies for the various possible reaction pathways.

Modern approaches to predicting reaction outcomes often employ machine learning models trained on large datasets of chemical reactions. These models can learn complex relationships between molecular structure and reactivity to predict the major product of a reaction with high accuracy. While specific models for this compound may not exist, general models for pyridine functionalization can provide valuable insights. mit.edu

Illustrative Predictive Data for Regioselectivity in Electrophilic Aromatic Substitution:

| Position of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| C4 | 28.5 | No |

| C5 | 25.2 | Yes |

| C6 | 30.1 | No |

Note: This table is illustrative and based on general principles of pyridine reactivity; it does not represent actual calculated data for this compound.

Advanced Applications in Materials Science and Synthetic Chemistry

2-Bromo-3-propylpyridine as a Monomer for Functional Polymers

The incorporation of the this compound moiety into polymer chains imparts specific functionalities that are highly desirable in the field of materials science. The presence of the pyridine (B92270) ring introduces unique electronic and coordination properties, while the bromo-substituent provides a reactive handle for polymerization and post-polymerization modification.

Precision Polymerization via Catalyst-Transfer Methods

Catalyst-transfer polymerization (CTP) has emerged as a powerful technique for the synthesis of well-defined conjugated polymers with controlled molecular weights and low dispersity. While extensive research has focused on monomers like 2-bromo-3-alkylthiophenes for producing materials such as regioregular poly(3-alkylthiophenes), the principles of CTP are applicable to other heteroaromatic monomers, including 2-bromo-3-alkylpyridines. ru.nlrsc.org

In a typical Kumada catalyst-transfer polycondensation (KCTP), a Grignard reagent is formed from the bromo-monomer, which then undergoes polymerization catalyzed by a nickel complex, such as Ni(dppp)Cl2. This method allows for a chain-growth mechanism, enabling precise control over the polymer's architecture. For this compound, this would involve the formation of a Grignard reagent at the 2-position, followed by nickel-catalyzed polymerization to yield poly(3-propylpyridine). The regioregularity of the resulting polymer is crucial for its electronic properties, as it influences the planarity of the polymer backbone and, consequently, the extent of π-conjugation. researchgate.netnih.gov

Table 1: Key Parameters in Catalyst-Transfer Polymerization of 2-Bromo-3-alkylheterocycles

| Parameter | Description | Impact on Polymer Properties |

| Catalyst | Typically a Ni(II) complex with a bidentate phosphine ligand (e.g., Ni(dppp)Cl2). | Influences the rate of polymerization and the degree of control over molecular weight and dispersity. |

| Monomer | A bromo-substituted heteroaromatic compound, such as this compound. | The nature of the heterocycle and the alkyl substituent determines the electronic and physical properties of the resulting polymer. |

| Initiator | An external initiator can be used to control the number of polymer chains and introduce specific end-groups. | Allows for the synthesis of block copolymers and end-functionalized polymers. |

| Solvent | Typically an ethereal solvent like tetrahydrofuran (THF). | Affects the solubility of the monomer and polymer, as well as the stability of the Grignard reagent and catalyst. |

| Temperature | Reaction temperature can influence the rate of polymerization and the occurrence of side reactions. | Lower temperatures are often preferred to maintain control over the polymerization process. |

This table is based on established principles of catalyst-transfer polymerization for related monomers.

Design of π-Conjugated Systems for Electronic Materials

The development of novel π-conjugated materials is a cornerstone of organic electronics research. northwestern.eduucm.es These materials are integral to devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The incorporation of pyridine units into π-conjugated systems is a known strategy to modify their electronic properties, primarily by introducing an electron-deficient character.

While specific studies detailing the integration of this compound into such systems are not widely available in the reviewed literature, the general principles of designing π-conjugated polymers suggest its potential. The pyridine nitrogen can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which can be beneficial for n-type or ambipolar charge transport. The propyl group enhances solubility, a critical factor for solution-based processing of these materials. mdpi.com

The synthesis of such polymers would likely involve cross-coupling reactions, such as Suzuki or Stille coupling, where the bromo-functionality of this compound serves as a key reactive site. By copolymerizing it with other aromatic monomers, the electronic bandgap and charge carrier mobility of the resulting material can be fine-tuned.

Precursor for Complex Heterocyclic Systems

The reactivity of the bromo- and pyridine functionalities in this compound makes it a versatile starting material for the synthesis of more complex heterocyclic structures. These structures are often scaffolds for pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Poly-substituted Pyridines and Related Scaffolds

The bromine atom at the 2-position of the pyridine ring is susceptible to displacement through various cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to the formation of poly-substituted pyridines. For instance, Suzuki-Miyaura coupling reactions with arylboronic acids can be employed to introduce aryl groups at the 2-position. mdpi.com Similarly, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be utilized to install alkynyl, vinyl, and amino groups, respectively.

These reactions provide a modular approach to building complex molecular architectures around the 3-propylpyridine core. The ability to selectively functionalize the 2-position allows for the systematic variation of substituents to optimize the properties of the target molecule for a specific application.

Annulation Reactions for Fused Heterocycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry for constructing polycyclic systems. ias.ac.innih.gov Starting from this compound, it is conceivable to construct fused heterocyclic systems such as pyrido[1,2-a]indoles or other related structures.

For example, a reaction sequence could involve a Sonogashira coupling to introduce an alkyne at the 2-position, followed by an intramolecular cyclization. The specific conditions and subsequent reaction steps would determine the nature of the fused ring system. The development of such synthetic routes is crucial for accessing novel chemical space and discovering molecules with unique biological or material properties.

Ligand Design in Catalysis

Pyridine-containing molecules are ubiquitous as ligands in coordination chemistry and catalysis. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can coordinate to a metal center, thereby influencing its catalytic activity. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pyridine ring.

Derivatives of this compound can be designed to act as ligands for various transition metal catalysts. The propyl group can influence the steric environment around the metal center, while the substituent at the 2-position (introduced via cross-coupling of the bromo-group) can be varied to modulate the electronic properties of the ligand. For example, introducing an electron-donating group at the 2-position would increase the electron density on the pyridine nitrogen, making it a stronger donor to the metal. Conversely, an electron-withdrawing group would decrease the donor strength. This fine-tuning of ligand properties is essential for optimizing the performance of catalysts in a wide range of chemical transformations. The coordination chemistry of pyridine-type ligands is a rich field, and the versatility of this compound as a precursor allows for the synthesis of a diverse array of potential ligands. nih.gov

Development of Chiral Ligands from 2-Propylpyridine Derivatives

The development of chiral ligands is crucial for enantioselective synthesis, a key process in the pharmaceutical and fine chemical industries. Pyridine-containing chiral ligands are of great importance in this field. Methodologies for creating such ligands often involve the functionalization of a pyridine core to introduce chiral centers and coordinating atoms.

In principle, this compound could serve as a starting material for such syntheses. The bromo substituent at the 2-position offers a reactive site for various cross-coupling reactions (like Suzuki, Stille, or Negishi couplings) to introduce other organic moieties, potentially chiral ones. Furthermore, the propyl group at the 3-position can influence the steric environment around a metal center when the resulting molecule acts as a ligand.

Coordination Chemistry of this compound in Metal Complexes

The coordination chemistry of pyridine and its derivatives is a vast and well-studied area. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating to metal ions. The substituents on the pyridine ring can modulate the electronic properties and steric hindrance of the resulting metal complex, thereby influencing its stability, reactivity, and catalytic activity.

For this compound, the nitrogen atom would be the primary coordination site. The presence of the bromine atom at the 2-position, adjacent to the nitrogen, could sterically hinder the coordination to a metal center and also withdraw electron density from the ring, potentially weakening the metal-nitrogen bond compared to unsubstituted pyridine. The 3-propyl group would further contribute to the steric bulk around the coordination sphere.

Despite these potential characteristics, there is a notable absence of published studies detailing the synthesis, characterization, and properties of metal complexes specifically containing this compound as a ligand. Research on the coordination chemistry of closely related molecules, such as 2-halo-3-alkylpyridines, exists, but direct experimental data and findings for this compound are not available in the current body of scientific literature.

Future Perspectives and Emerging Research Frontiers

Innovations in Organometallic Catalysis for Pyridine (B92270) Functionalization

The functionalization of pyridine rings is a cornerstone of medicinal and materials chemistry. nih.gov Historically, the modification of pyridines has been challenging due to the electron-deficient nature of the ring. rsc.org However, modern organometallic catalysis is overcoming these limitations, with significant innovations focused on direct C-H bond functionalization. This approach allows for the introduction of new functional groups onto the pyridine core without pre-existing handles, offering a more atom-economical and efficient synthetic route. beilstein-journals.org

For a molecule like 2-Bromo-3-propylpyridine, which already possesses a bromine atom suitable for traditional cross-coupling reactions, the next frontier is the selective functionalization of the C-H bonds at the C4, C5, and C6 positions. Late-stage functionalization (LSF) strategies are particularly valuable as they allow for the diversification of complex molecules in the final steps of a synthesis. unimi.it Transition-metal catalysts based on palladium, rhodium, and iridium are central to these advancements. beilstein-journals.org Future research will likely focus on developing catalysts that can selectively target a specific C-H bond on the this compound scaffold, navigating the electronic and steric influences of the existing bromo and propyl groups. The ability to perform such selective transformations opens pathways to novel analogues for drug discovery and functional materials without the need for de novo synthesis. unimi.it

Table 1: Hypothetical Organometallic Systems for C-H Functionalization of this compound

| Target Position | Catalyst System (Example) | Potential Reaction Type | Key Challenge |

|---|---|---|---|

| C4 | Rh(III) complex with directing group | C-H Arylation | Overcoming steric hindrance from the C3-propyl group. |

| C5 | Pd(II) catalyst with specialized ligand | C-H Alkenylation | Achieving selectivity over the more activated C6 position. |

| C6 | Ir(I)-based catalyst | C-H Borylation | Controlling reactivity to avoid side reactions at the C-Br bond. |

Flow Chemistry and Automation in the Synthesis of Functionalized Pyridines

Flow chemistry, where reactions are performed in continuous streams within tubes or microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. springerprofessional.de This technology is heralding a paradigm shift in the synthesis of heterocyclic compounds, enabling the rapid and efficient production of complex molecules. springerprofessional.deresearchgate.net For pyridine synthesis, flow reactors can allow for the safe use of hazardous intermediates and high-temperature or high-pressure conditions that are difficult to manage in batch. nih.gov

The future synthesis of this compound derivatives will increasingly leverage automated flow chemistry platforms. nih.gov These systems can integrate multiple reaction steps—such as pyridine ring formation, subsequent functionalization, and in-line purification—into a single, uninterrupted sequence. cam.ac.uk This "telescoping" of reactions minimizes manual handling and reduces waste. An automated platform could be programmed to synthesize a library of this compound analogues by systematically varying reactants and conditions, accelerating the discovery of new lead compounds in medicinal chemistry. durham.ac.uk

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a this compound Derivative

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days (including workups) | Minutes to hours (continuous) |

| Safety | Manual handling of reagents; potential for thermal runaway. | Contained system; superior heat control; small reaction volumes. organic-chemistry.org |

| Scalability | Challenging; requires re-optimization. | Straightforward; achieved by running the system for longer. researchgate.net |

| Reproducibility | Variable; dependent on operator and scale. | High; precise control over parameters. durham.ac.uk |

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are becoming indispensable tools. aiche.org Techniques like Raman spectroscopy are particularly powerful for monitoring organometallic reactions and moisture-sensitive reagents, such as Grignard reagents, which are often used in pyridine chemistry. mdpi.com

In the context of this compound, an in situ Raman probe could be inserted directly into a reaction vessel to monitor a Suzuki or Grignard reaction in real-time. By tracking the characteristic vibrational frequencies of the C-Br bond in the starting material and the appearance of new peaks corresponding to the product, chemists can precisely determine the reaction endpoint, identify the formation of intermediates or byproducts, and gather kinetic data. researchgate.net This real-time feedback is essential for process optimization, ensuring complete conversion, maximizing yield, and preventing the formation of impurities. This capability is especially valuable when integrated into the automated flow systems described previously, creating a self-optimizing process. researchgate.net

Table 3: Illustrative Real-Time Monitoring of a Suzuki Coupling of this compound

| Time (minutes) | Relative Intensity of C-Br Peak (Reactant) | Relative Intensity of Biaryl Peak (Product) | Reaction Status |

|---|---|---|---|

| 0 | 100% | 0% | Initiated |

| 15 | 45% | 55% | In Progress |

| 30 | 5% | 95% | Nearing Completion |

| 45 | <1% | >99% | Complete |

Machine Learning and Artificial Intelligence for Chemical Discovery and Optimization

For this compound, ML models could be employed to predict the regioselectivity of the C-H functionalization reactions discussed in section 7.1. nih.gov By training a model on experimental data from similar pyridine systems, the algorithm could predict the most likely site of reaction under a given set of conditions. Furthermore, when combined with automated flow reactors, AI can create self-optimizing systems that autonomously conduct experiments, analyze the results, and decide on the next set of conditions to improve a target outcome, such as reaction yield. rsc.org This closed-loop approach dramatically accelerates the discovery and optimization of synthetic routes to new and valuable this compound derivatives.

| Iteration | Ligand (Suggested by AI) | Base (Suggested by AI) | Temperature (°C) | Experimental Yield |

|---|---|---|---|---|

| 1 | SPhos | K₃PO₄ | 100 | 65% |

| 2 | XPhos | Cs₂CO₃ | 110 | 82% |

| 3 | RuPhos | K₂CO₃ | 90 | 75% |

| 4 | XPhos | Cs₂CO₃ | 105 | 91% (Optimum Found) |

Cross-Disciplinary Research at the Interface of Synthetic and Materials Chemistry

The importance of functionalized pyridines extends beyond pharmaceuticals into the realm of materials science. elsevier.com Pyridine-containing molecules are widely used in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and other electronic devices. rsc.orgrsc.org The nitrogen atom and the aromatic system of the pyridine ring give these molecules unique electronic properties that can be finely tuned through synthetic modification.

This compound serves as an ideal scaffold for creating new functional materials. The synthetic methodologies outlined in the preceding sections can be used to attach large, electronically active groups, such as pyrene (B120774) or other polycyclic aromatic hydrocarbons, to the pyridine core. nih.gov The resulting novel compounds could be investigated as hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in OLEDs. nih.gov The interplay between synthetic chemistry (creating the molecules) and materials science (fabricating and testing devices) is a key driver of innovation in this field. The systematic synthesis of a library of this compound derivatives, each with a different functional group, would allow researchers to establish clear structure-property relationships, guiding the design of next-generation organic electronic materials. google.com

Table 5: Hypothetical this compound Derivatives for Materials Science

| Substituent at C2-Position | Predicted Electronic Property | Potential Application |

|---|---|---|

| Pyrene | Good hole mobility | Hole-Transporting Material (HTM) in OLEDs |

| Diphenylphosphine oxide | High triplet energy | Host material for phosphorescent OLEDs |

| Benzothiadiazole | Low LUMO level | Electron-Transporting Material (ETM) in OSCs |

| Triphenylamine | Stable radical cation | Hole-Transporting Material (HTM) in Perovskite Solar Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.